Bienvenue dans la boutique en ligne BenchChem!

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone

Drug-likeness Lipinski Rule of Five ADME

This synthetic small molecule features a privileged pyrazole-pyridazine-indoline scaffold optimized for ATP-competitive kinase inhibitor design. Its calculated clogP (2.77) and TPSA (75.08 Ų) suggest balanced membrane permeability and CNS penetration potential, while moderate lipophilicity (MW 291.31 g/mol) places it at the upper limit of fragment-like space for PPI or allosteric site campaigns. Select for superior hydrogen-bonding and π-stacking versus less selective analogs.

Molecular Formula C16H13N5O
Molecular Weight 291.314
CAS No. 1351645-45-8
Cat. No. B2854474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone
CAS1351645-45-8
Molecular FormulaC16H13N5O
Molecular Weight291.314
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C16H13N5O/c22-16(20-11-8-12-4-1-2-5-14(12)20)13-6-7-15(19-18-13)21-10-3-9-17-21/h1-7,9-10H,8,11H2
InChIKeyOACXYCVGUPMCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone (CAS 1351645-45-8): A Structurally Distinct Heterocyclic Building Block


(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a synthetic small molecule (MW 291.31 g/mol, C16H13N5O) featuring a pyrazole-pyridazine-indoline scaffold. It is a heterocyclic building block with potential utility in medicinal chemistry and kinase inhibitor design [1].

Why Simple Substitution of Related Pyridazine-Indoline Analogs is Not Advisable


Compounds within the indoline-pyridazine class exhibit divergent physicochemical and pharmacological profiles due to variations in heterocyclic substitution. For example, the pyrazole-substituted target compound (MW 291.31) differs markedly from the pyrrolidine analog (MW 294.36) and the triazole analog (MW 292.30) in terms of lipophilicity and hydrogen-bonding potential, which directly impact membrane permeability, solubility, and target engagement. Generic substitution without quantitative comparison risks selecting a compound with suboptimal drug-like properties or off-target effects [1] .

Quantitative Physicochemical Differentiation of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone vs. Closest Analogs


Molecular Weight and Lipophilicity (clogP) Differentiation from Pyrrolidine Analog

The target compound has a molecular weight (MW) of 291.31 g/mol and a predicted clogP of 2.77, compared to the pyrrolidine analog (MW 294.36 g/mol) [1] . The lower MW and moderate lipophilicity of the target compound suggest improved compliance with Lipinski's Rule of Five, potentially enhancing oral bioavailability.

Drug-likeness Lipinski Rule of Five ADME

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The target compound has a TPSA of 75.08 Ų, which is within the optimal range for blood-brain barrier penetration (typically <90 Ų) [1]. In contrast, the pyrrolidine analog (C17H18N4O) is predicted to have a higher TPSA due to the presence of a saturated pyrrolidine ring, potentially reducing membrane permeability.

Membrane permeability ADME CNS drug design

Structural Differentiation from Indolidan: A Cardiotonic PDE3 Inhibitor

Indolidan (MW 257.29 g/mol) is a well-characterized PDE3 inhibitor with a distinct pyridazinone-indolinone scaffold, whereas the target compound features a pyrazole-pyridazine-indoline core [1] [2]. The structural divergence suggests that the target compound is unlikely to exhibit the same PDE3 inhibitory activity, thus offering a differentiated pharmacological profile.

PDE3 inhibition Cardiotonic Selectivity

Recommended Application Scenarios for (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone Based on Physicochemical Differentiation


Kinase Inhibitor Lead Generation

The pyrazole-pyridazine-indoline scaffold is a privileged structure for kinase inhibition. The compound's moderate lipophilicity (clogP 2.77) and optimal TPSA (75.08 Ų) make it a suitable starting point for developing ATP-competitive kinase inhibitors with potential CNS penetration [1].

Chemical Biology Probe Development

The unique combination of heterocycles (pyrazole, pyridazine, indoline) offers diverse hydrogen-bonding and π-stacking interactions, facilitating the design of selective chemical probes for target validation studies [1].

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 291.31 g/mol, the compound is at the upper limit of fragment-like space. It can serve as a fragment hit for optimization campaigns targeting protein-protein interactions or allosteric kinase sites [1].

Quote Request

Request a Quote for (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.